(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile
Description
The compound “(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile” features a thiazole core substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 2-position with an acrylonitrile moiety bearing a 4-ethylphenylamino substituent. The (E)-configuration about the double bond is critical for its stereoelectronic properties. For example, triethylamine or piperidine in ethanol solvent facilitates the formation of the acrylonitrile backbone through Knoevenagel-type reactions .
The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility and influence electronic interactions in biological or material contexts.
Properties
IUPAC Name |
(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-ethylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-4-15-5-8-18(9-6-15)24-13-17(12-23)22-25-19(14-28-22)16-7-10-20(26-2)21(11-16)27-3/h5-11,13-14,24H,4H2,1-3H3/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVQJBMSSTWIME-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile is a complex organic compound known for its potential biological activities. This article explores the compound's structure, synthesis, and various biological effects, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 407.49 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O3S |
| Molecular Weight | 407.49 g/mol |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : Achieved through the reaction of appropriate amines with α-haloketones under basic conditions.
- Coupling with Acrylonitrile : The thiazole derivative is then coupled with acrylonitrile in the presence of a base to form the final product.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action : The compound interacts with specific molecular targets, modulating their activity and leading to apoptosis in cancer cells.
- Case Studies :
- A study reported that thiazole derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic activity .
- Another investigation highlighted that compounds with similar structures demonstrated significant growth inhibition in Jurkat and HT29 cell lines, suggesting their potential as anticancer agents .
Antimicrobial Activity
Thiazole-containing compounds have also been evaluated for their antimicrobial properties.
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Case Studies :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile have been evaluated against various cancer cell lines. A study reported that thiazole-based compounds demonstrated cytotoxic effects against human cancer cell lines such as HCT116 and HepG2, with some analogues showing efficacy comparable to standard chemotherapeutic agents like cisplatin .
Case Study: Anticancer Screening
Anticonvulsant Properties
Thiazole derivatives have also been studied for their anticonvulsant activities. Research indicates that certain thiazole-based compounds can significantly reduce seizure activity in animal models. For example, a derivative of thiazole was shown to protect against seizures induced by pentylenetetrazol (PTZ), demonstrating its potential as an anticonvulsant agent .
Case Study: Anticonvulsant Activity
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been extensively documented. Compounds similar to This compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that substitutions on the thiazole ring can enhance antimicrobial efficacy .
Case Study: Antimicrobial Screening
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the thiazole-acrylonitrile scaffold but differ in substituents, which significantly alter physicochemical and functional properties. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogous Thiazole-Acrylonitrile Derivatives
Substituent Effects
- Electron-Donating vs. Withdrawing Groups: The target compound’s 3,4-dimethoxy and ethylphenylamino groups contrast with the nitro and fluoro substituents in and .
- Conformational Stability: highlights that sulfonyl and amino groups enable intramolecular hydrogen bonding (RAHB), stabilizing planar conformations. The target compound’s ethylphenylamino group may similarly engage in weak H-bonding, though crystallographic data are unavailable .
Q & A
Q. What synthetic methodologies are recommended for preparing (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile?
Methodological Answer: The synthesis of acrylonitrile derivatives often involves condensation reactions. For example, thiazole intermediates can be prepared by reacting substituted benzaldehydes with thioamides under acidic conditions. A general protocol includes:
- Refluxing 4-(3,4-dimethoxyphenyl)thiazole-2-carbaldehyde with 4-ethylphenylamine in absolute ethanol containing glacial acetic acid as a catalyst for 4–6 hours .
- Isolation via solvent evaporation under reduced pressure, followed by recrystallization from ethanol or acetonitrile to obtain the (E)-isomer selectively .
- Confirm regioselectivity using NOESY NMR to verify the E-configuration of the acrylonitrile moiety .
Q. What techniques are critical for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography : Resolve bond lengths and dihedral angles to confirm the (E)-configuration and planarity of the thiazole-acrylonitrile system. For example, C–C bond lengths in the acrylonitrile moiety typically range from 1.34–1.38 Å in similar compounds .
- NMR spectroscopy : Use - and -NMR to identify methoxy protons (δ ~3.8–4.0 ppm) and nitrile carbons (δ ~115–120 ppm). NOE correlations can distinguish between E/Z isomers .
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z ~405.14 for CHNOS) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. nitro groups) influence biological activity in analogous compounds?
Methodological Answer:
- Comparative SAR analysis : Replace the 3,4-dimethoxyphenyl group with a nitro-substituted phenyl group. In similar chromenone-thiazole hybrids, nitro groups enhance antimicrobial activity but reduce solubility due to increased hydrophobicity .
- Solubility studies : Measure logP values (e.g., using shake-flask method) to quantify hydrophobicity. Methoxy groups (logP ~2.1) improve aqueous solubility compared to nitro substituents (logP ~2.8) .
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Methoxy groups may form hydrogen bonds with active-site residues, while nitro groups induce steric hindrance .
Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved?
Methodological Answer:
- Dynamic NMR experiments : Perform variable-temperature -NMR to detect conformational flexibility. For example, restricted rotation in the acrylonitrile linker may cause splitting of vinyl proton signals at low temperatures .
- DFT calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level and compare computed NMR chemical shifts (e.g., using Gaussian 16) with experimental data .
- Cross-validation with X-ray data : Resolve ambiguities by comparing dihedral angles from crystallography (e.g., C7–C8–C9–N1 torsion angle ~175° for the E-isomer) with NOE-derived distances .
Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Use a fractional factorial design to test variables like temperature (60–100°C), solvent (ethanol vs. DMF), and catalyst (acetic acid vs. p-TsOH). Response surface methodology can identify optimal conditions .
- Continuous-flow synthesis : Implement microreactors to enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis of the nitrile group) .
- Purification protocols : Employ column chromatography with gradient elution (hexane/ethyl acetate 4:1 to 1:1) to separate unreacted amine and dimeric byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
